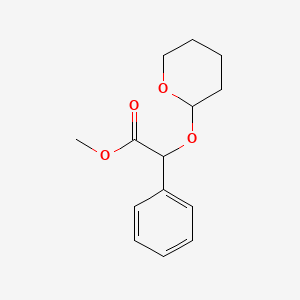![molecular formula C10H8ClN5 B10798070 6-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazin-2-amine](/img/structure/B10798070.png)
6-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-318: is a synthetic organic compound that belongs to the aminothienopyrimidine series. This compound has been developed as part of the Open Source Malaria project, which aims to discover and develop new antimalarial drugs. OSM-S-318 is known for its potential antimalarial activity and has been studied for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-318 involves the construction of the thienopyrimidine scaffold. The process typically begins with the preparation of a chlorinated thienopyrimidone, which is then subjected to lithiation and halogenation to introduce the desired functionality. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at elevated temperatures (around 120°C) .
Industrial Production Methods: While specific industrial production methods for OSM-S-318 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: OSM-S-318 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: OSM-S-318 is used in chemical research to study its reactivity and potential as a building block for more complex molecules. Its unique structure makes it an interesting subject for synthetic organic chemistry.
Biology and Medicine: In biological and medical research, OSM-S-318 is primarily studied for its antimalarial properties. It has shown efficacy against Plasmodium falciparum and is being investigated as a potential treatment for malaria .
Industry: While its industrial applications are still under exploration, OSM-S-318’s potential as an antimalarial agent could lead to its use in the pharmaceutical industry for the development of new malaria treatments.
Mechanism of Action
OSM-S-318 exerts its effects by inhibiting specific enzymes in the Plasmodium falciparum parasite. The compound targets the parasite’s asparaginyl-tRNA synthetase, disrupting protein translation and activating the amino acid starvation response. This inhibition ultimately leads to the death of the parasite .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with antimalarial activity.
TCMDC-135294: A structurally related compound identified in a GSK library screen.
Uniqueness: OSM-S-318 is unique due to its specific structural modifications, which enhance its efficacy against Plasmodium falciparum. Its ability to inhibit asparaginyl-tRNA synthetase sets it apart from other similar compounds, making it a promising candidate for further development as an antimalarial drug .
Properties
Molecular Formula |
C10H8ClN5 |
|---|---|
Molecular Weight |
233.66 g/mol |
IUPAC Name |
6-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazin-2-amine |
InChI |
InChI=1S/C10H8ClN5/c11-9-6-13-7-10(15-9)16-14-5-8-1-3-12-4-2-8/h1-7H,(H,15,16)/b14-5- |
InChI Key |
JCWOMYIUAFLDIJ-RZNTYIFUSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC2=CN=CC(=N2)Cl |
Canonical SMILES |
C1=CN=CC=C1C=NNC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797990.png)


![3-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10798022.png)
![5-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B10798038.png)
![3-(1,3-Benzodioxol-5-yl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798039.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798041.png)
![Tert-butyl 3-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B10798045.png)

![Ethyl 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carboxylate](/img/structure/B10798059.png)
![5-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798067.png)

![6-chloro-N-[(Z)-cyclohexylmethylideneamino]pyrazin-2-amine](/img/structure/B10798078.png)
![6-chloro-N-[(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine](/img/structure/B10798079.png)
